molecular formula C8H6ClF3O3S B1459455 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1261683-44-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1459455
CAS RN: 1261683-44-6
M. Wt: 274.65 g/mol
InChI Key: MZUBCESTEHWEEN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1261683-44-6 . It has a molecular weight of 274.65 . The compound is liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Analysis : A study by Rublova et al. (2017) synthesized structural isomers related to benzenesulfonyl chloride, analyzing their molecular-electronic structures and kinetics. This research contributes to the understanding of the synthesis and structural characteristics of similar compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Reactions and Applications

  • Recyclable Magnetic Reagents : Faisal et al. (2017) developed a recyclable magnetic ROMP-derived benzenesulfonyl chloride reagent, demonstrating its utility in various chemical reactions. This highlights potential applications in sustainable chemistry and material recycling (Faisal, Zang, Maity, Brandhofer, Kearney, Reiser, Grass, Stoianova, & Hanson, 2017).

  • Beckmann Rearrangement Studies : Stankyavichus et al. (1999, 2013) investigated the rearrangement reactions of certain compounds with benzenesulfonyl chloride, contributing to the understanding of chemical rearrangements and synthesis pathways (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

  • Green Solvents in Catalysis : Hfaiedh et al. (2015) explored the use of benzenesulfonyl chlorides in green and renewable solvents for Pd-catalyzed direct arylation of heteroarenes. This research emphasizes the importance of environmentally friendly solvents in chemical synthesis (Hfaiedh, Yuan, Ben Ammar, Ben Hassine, Soulé, & Doucet, 2015).

  • Electrophilic Cyclization Reactions : Ivanov, Parushev, and Christov (2014) investigated the electrophilic cyclization and addition reactions of certain compounds using benzenesulfonyl chlorides. Their work contributes to the understanding of complex organic reaction mechanisms (Ivanov, Parushev, & Christov, 2014).

  • Solvolysis and Mechanistic Studies : Kevill and D’Souza (1999) explored the solvolysis of benzenesulfonyl chlorides, providing insights into the mechanisms of solvolysis reactions. This is crucial for understanding reaction kinetics and mechanisms (Kevill & D’Souza, 1999).

  • Chromogenic Reagent Synthesis and Application : He, Wang, and Ling (2008) reported on the synthesis of a triazene reagent involving benzenesulfonic acid, providing insight into the applications of these compounds in spectrophotometric determinations (He, Wang, & Ling, 2008).

properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBCESTEHWEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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